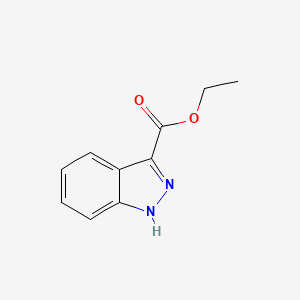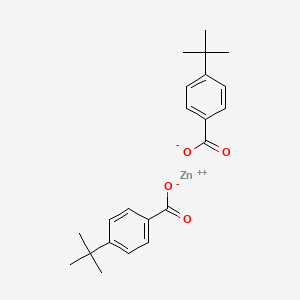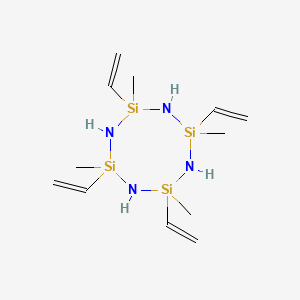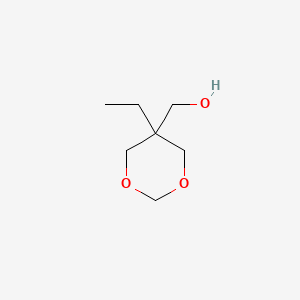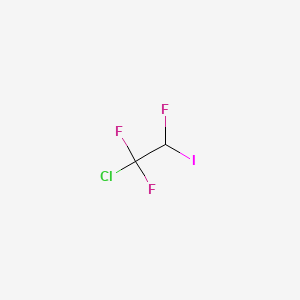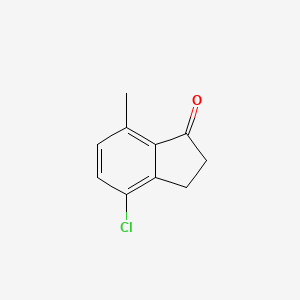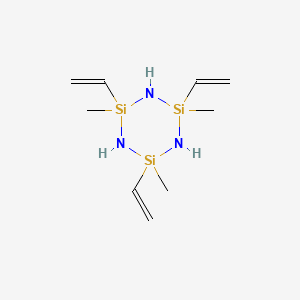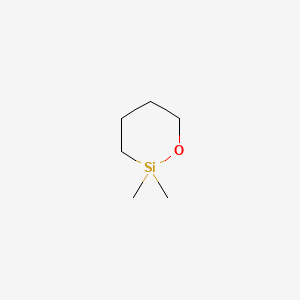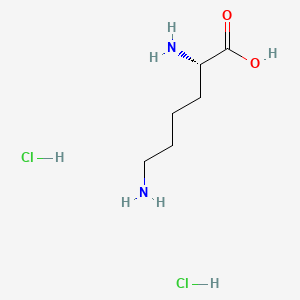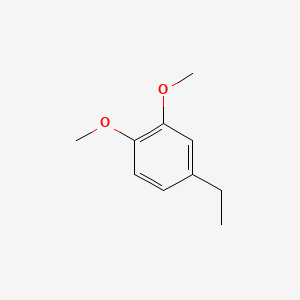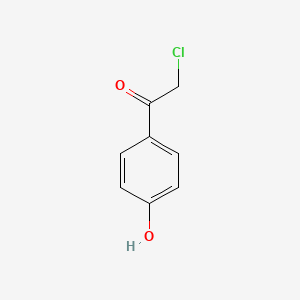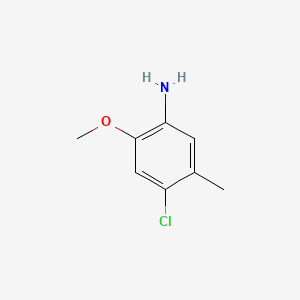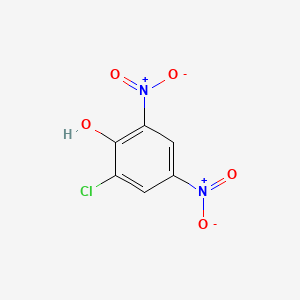
2-氯-4,6-二硝基苯酚
概述
描述
2-Chloro-4,6-dinitrophenol is an organic compound with the molecular formula C6H3ClN2O5. It is a chlorinated derivative of dinitrophenol, characterized by the presence of two nitro groups and one chlorine atom attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and environmental science .
科学研究应用
2-Chloro-4,6-dinitrophenol has several applications in scientific research:
Environmental Science: Used in the identification of components in chemical wastewater and effluents from biological wastewater treatment plants.
Microbiology: Serves as a nitrogen, carbon, and energy supplement in the culture medium of certain bacteria.
Analytical Chemistry: Employed in mass spectrometry for the identification of various compounds.
作用机制
Target of Action
The primary target of 2-Chloro-4,6-dinitrophenol is the mitochondria in cells . This compound interacts with the mitochondrial membrane, disrupting its normal function .
Mode of Action
2-Chloro-4,6-dinitrophenol acts as an uncoupler of oxidative phosphorylation in the mitochondria . It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production . This results in an increase in energy expenditure as the cell attempts to restore the gradient, leading to heat production and ultimately, cell death .
Biochemical Pathways
2-Chloro-4,6-dinitrophenol affects the oxidative phosphorylation pathway . By disrupting the proton gradient, it prevents the synthesis of ATP from ADP, a key step in this pathway . The downstream effects include increased oxygen consumption and heat production as the cell attempts to compensate for the loss of ATP .
Pharmacokinetics
Given its lipophilic nature, it is likely to be well-absorbed and distributed throughout the body . Its impact on bioavailability would depend on factors such as dose, route of administration, and individual patient characteristics.
Result of Action
The primary molecular effect of 2-Chloro-4,6-dinitrophenol is the disruption of the proton gradient across the mitochondrial membrane . This leads to decreased ATP production and increased heat production . At the cellular level, this can lead to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4,6-dinitrophenol. For example, the presence of other chemicals or drugs could potentially affect its absorption, distribution, metabolism, and excretion . Additionally, factors such as temperature and pH could potentially affect its stability .
生化分析
Biochemical Properties
2-Chloro-4,6-dinitrophenol interacts with various enzymes and proteins. For instance, it was added as a nitrogen, carbon, and energy supplement in the culture medium of Rhodococcus erythropolis HL 24-1 . The enzymes responsible for degradation of 2-Chloro-4,6-dinitrophenol in strain OCNB-1 were identified as aniline dioxygenase, nitrobenzene reductase, and catechol-1,2-dioxygenase .
Cellular Effects
It is known that nitroaromatic compounds can cause oxidative stress in cells .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4,6-dinitrophenol involves its interaction with various biomolecules. For instance, it is metabolized with the liberation of stoichiometric amounts of chloride and nitrite . The hydride σ-complex of 2-Chloro-4,6-dinitrophenol has been identified as the denitration product .
Temporal Effects in Laboratory Settings
It is known that nitroaromatic compounds can cause time-dependent oxidative stress .
Dosage Effects in Animal Models
It is known that nitroaromatic compounds can cause dose-dependent toxicity .
Metabolic Pathways
2-Chloro-4,6-dinitrophenol is involved in various metabolic pathways. For instance, it is metabolized with the liberation of stoichiometric amounts of chloride and nitrite . The hydride σ-complex of 2-Chloro-4,6-dinitrophenol has been identified as the denitration product .
Transport and Distribution
It is known that nitroaromatic compounds can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that nitroaromatic compounds can localize in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-dinitrophenol can be synthesized through the chlorination of 2,4-dinitrophenol. The process involves the following steps:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4-dinitrophenol.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4,6-dinitrophenol follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and precise control of reaction conditions .
化学反应分析
Types of Reactions
2-Chloro-4,6-dinitrophenol undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Major Products
Reduction: 2-Chloro-4,6-diaminophenol.
Substitution: 2-Methoxy-4,6-dinitrophenol when reacted with sodium methoxide.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Lacks the chlorine atom but shares similar properties and applications.
4-Chloro-2,6-dinitrophenol: Another chlorinated dinitrophenol with similar chemical behavior.
Uniqueness
2-Chloro-4,6-dinitrophenol is unique due to its specific substitution pattern, which affects its reactivity and applications. The presence of both nitro groups and a chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its non-chlorinated counterparts .
属性
IUPAC Name |
2-chloro-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBCIXWBAPIVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241548 | |
| Record name | Phenol, 2-chloro-4,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-31-6 | |
| Record name | 2-Chloro-4,6-dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-chloro-4,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4,6-dinitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,6-dinitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,6-dinitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-chloro-4,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,6-dinitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details


















Synthesis routes and methods IV
Procedure details























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-chloro-4,6-dinitrophenol involved in microbial degradation pathways?
A: 2-Chloro-4,6-dinitrophenol is a key intermediate in the microbial degradation of 2,4,6-trinitrophenol (picric acid). The bacterium Rhodococcus erythropolis HL 24-1 can utilize 2-chloro-4,6-dinitrophenol as its sole source of nitrogen, carbon, and energy. [] This bacterium metabolizes the compound aerobically, releasing stoichiometric amounts of chloride and nitrite. This suggests a degradation pathway involving reductive dechlorination and denitration steps. []
Q2: What is the role of NpdR in the degradation of compounds like 2-chloro-4,6-dinitrophenol?
A: NpdR is a repressor protein that regulates the expression of genes involved in 2,4,6-trinitrophenol degradation in Rhodococcus opacus HL PM-1. [, ] The presence of 2-chloro-4,6-dinitrophenol, along with other dinitrophenol compounds, can induce a change in the DNA binding behavior of NpdR. [] This suggests that NpdR plays a crucial role in regulating the expression of enzymes responsible for degrading 2-chloro-4,6-dinitrophenol and related compounds. [, ]
Q3: How does the structure of 2-chloro-4,6-dinitrophenol influence its reactivity?
A: The presence of two nitro groups (–NO2) and a chlorine atom (–Cl) on the phenolic ring significantly influences the reactivity of 2-chloro-4,6-dinitrophenol. These electron-withdrawing groups make the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro groups. This reactivity is evident in the rearrangement reactions observed during the nitration of 2-chlorotropone, which can lead to the formation of 2-chloro-4,6-dinitrophenol and other substituted benzaldehydes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
